Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Overview
Description
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a member of the heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity to purine bases, it is possible that this compound may interact with pathways involving these molecules .
Result of Action
Similar compounds have been shown to have significant inhibitory activity .
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound in cancer therapy.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound inhibits cell proliferation by blocking TRK-mediated signaling pathways . It has been shown to reduce the viability of several cancer cell lines, including colorectal cancer, non-small cell lung cancer, and glioblastoma . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis and reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of TRK activity and prolonged anti-cancer effects . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C9 . This metabolism leads to the formation of various metabolites, which are subsequently excreted from the body. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . These localization dynamics are essential for understanding its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-4(9)2-10-3-5(6)11-12-7/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIFPZAYDBOEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CN=CC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159530 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-48-9 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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